2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.08236715 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- The compound has been involved in studies focusing on the synthesis of novel derivatives with potential biological activities. For instance, research by Fahim and Ismael (2019) explored the synthesis of novel sulfonamide derivatives, displaying good antimicrobial activity, with some compounds showing high activity against several microbial strains. This indicates the compound's relevance in developing antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
- Another study by Shibuya et al. (2018) identified a compound as a potent inhibitor with selectivity, suggesting its utility in treating diseases involving overexpression of specific targets (K. Shibuya, K. Kawamine, Chiyoka Ozaki, T. Ohgiya, T. Edano, Y. Yoshinaka, Y. Tsunenari, 2018).
- A theoretical investigation on antimalarial sulfonamides by Fahim and Ismael (2021) included computational calculations and molecular docking studies, providing insights into the compound's potential use in antimalarial applications (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
Chemical Synthesis and Modification
- Research efforts have also been directed towards the chemical synthesis and modification of this compound to explore its diverse potential applications. Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial use (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
- Another study by Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, exploring their utility in synthesizing fused azines, demonstrating the compound's versatility in chemical synthesis (H. M. Ibrahim, H. Behbehani, 2014).
Properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-29-15-7-5-14(6-8-15)16-9-10-20(28)26(25-16)12-19(27)24-21-23-18(13-30-21)17-4-2-3-11-22-17/h2-11,13H,12H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMURNUPNWYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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